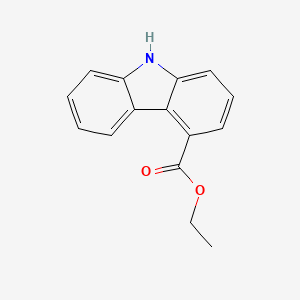

Ethyl 9H-carbazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82408-84-2 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 9H-carbazole-4-carboxylate |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)11-7-5-9-13-14(11)10-6-3-4-8-12(10)16-13/h3-9,16H,2H2,1H3 |

InChI Key |

ZFZRTTPFVFFVKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C3=CC=CC=C3NC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 9h Carbazole 4 Carboxylate

Proposed Synthesis via Fischer Indole Synthesis

The synthesis of Ethyl 9H-carbazole-4-carboxylate can be envisioned in a two-step process starting from commercially available precursors:

Step 1: Fischer Indole Synthesis to form Ethyl 1,2,3,4-tetrahydro-9H-carbazole-4-carboxylate.

Step 2: Dehydrogenation to yield the final product, this compound.

The initial step involves the reaction of ethyl 4-hydrazinobenzoate with cyclohexanone (B45756) to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the tetrahydrocarbazole intermediate. wikipedia.orgbyjus.com The subsequent dehydrogenation of this intermediate leads to the aromatic carbazole ring system. acs.orgresearchgate.netacs.org

A proposed reaction scheme is as follows:

Step 1: Fischer Indole Synthesis

Step 2: Dehydrogenation

The following table details the proposed reagents and their roles in the synthesis:

| Reagent | Role | Step |

| Ethyl 4-hydrazinobenzoate | Starting Material | 1 |

| Cyclohexanone | Starting Material | 1 |

| Acetic Acid | Catalyst and Solvent | 1 |

| Palladium on Carbon (Pd/C) | Catalyst | 2 |

| Cumene (B47948) | Solvent and Hydrogen Acceptor | 2 |

Purification and Isolation Techniques in Synthetic Organic Chemistry

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Flash Column Chromatography)

Flash column chromatography using silica gel is a standard and effective technique for purifying organic compounds. For this compound, a solvent system of hexane (B92381) and ethyl acetate (B1210297) would likely provide good separation. The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product.

A typical setup for the chromatographic purification is detailed below:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 7:3) |

| Detection | Thin Layer Chromatography (TLC) with UV visualization |

Recrystallization and Precipitation Procedures

Following chromatographic purification, recrystallization can be employed to obtain highly pure crystalline this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. For carbazole (B46965) esters, a mixture of ethanol (B145695) and water or a solvent system like ethanol/isopropyl ether has been shown to be effective. google.comorgsyn.org

The general procedure for recrystallization is as follows:

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

If the solution is colored, it can be treated with activated carbon to remove colored impurities.

Hot filter the solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the crystals under vacuum.

Advanced Spectroscopic Characterization for Structural Elucidation of Ethyl 9h Carbazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of protons in a molecule. In the ¹H NMR spectrum of a related compound, N-ethylcarbazole, recorded in CDCl₃, the signals for the ethyl group protons appear as a triplet at approximately 1.38 ppm (CH₃) and a quartet at 4.30 ppm (CH₂). chemicalbook.com The aromatic protons of the carbazole (B46965) ring system typically resonate in the range of 7.21 to 8.10 ppm. chemicalbook.com For Ethyl 9H-carbazole-4-carboxylate, the presence of the ester group at the 4-position would influence the chemical shifts of the nearby aromatic protons, causing them to shift further downfield due to the electron-withdrawing nature of the carboxylate group.

Table 1: ¹H NMR Spectral Data of a Related Carbazole Derivative

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | 1.38 | Triplet |

| -CH₂ (ethyl) | 4.30 | Quartet |

| Aromatic-H | 7.21 - 8.10 | Multiplet |

Data for N-ethylcarbazole in CDCl₃ chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of N-ethylcarbazole, the ethyl group carbons appear at approximately 13.7 ppm (CH₃) and 37.5 ppm (CH₂). orgsyn.org The carbazole ring carbons typically show signals in the aromatic region, from around 108.0 to 138.4 ppm. orgsyn.org For this compound, the carbonyl carbon of the ester group would be expected to appear significantly downfield, typically in the range of 160-180 ppm. The specific chemical shifts of the aromatic carbons would also be altered by the substituent at the 4-position.

Table 2: ¹³C NMR Spectral Data of a Related Carbazole Derivative

| Assignment | Chemical Shift (ppm) |

| -CH₃ (ethyl) | 13.7 |

| -CH₂ (ethyl) | 37.5 |

| Aromatic-C | 108.0 - 138.4 |

Data for N-ethylcarbazole in CDCl₃ orgsyn.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₅H₁₃NO₂), the calculated monoisotopic molecular weight is 239.0946 g/mol . HRMS analysis of a similar compound, N-(2-Iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide, using electrospray ionization (ESI), showed a calculated m/z for the sodiated molecule [M+Na]⁺ of 425.9631, with the found value being 425.9630, demonstrating the high accuracy of this technique. rsc.org This level of precision is instrumental in confirming the molecular formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected. The N-H stretch of the carbazole amine typically appears in the region of 3400-3500 cm⁻¹. The C=O stretch of the ester functional group is a strong, sharp peak usually found between 1735 and 1750 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-O stretching of the ester will show bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. For instance, in the IR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride, aromatic C-H stretching is observed at 3401 cm⁻¹ and aromatic C=C stretching at 1604 cm⁻¹ and 1495 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C=O Stretch (Ester) | 1735 - 1750 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O Stretch (Ester) | 1000 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like carbazole. Carbazole-based compounds typically exhibit strong absorption bands in the UV region. For example, carbazole itself has absorption maxima around 234, 257, 293, and 324 nm. The introduction of an ethyl ester group at the 4-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. Studies on other carbazole derivatives have shown distinct UV-Vis spectra; for instance, various carbazole-based dyes exhibit absorption bands in both the UV and visible ranges. researchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound, with the molecular formula C₁₅H₁₃NO₂, the theoretical elemental composition is approximately 75.30% Carbon, 5.48% Hydrogen, and 5.85% Nitrogen. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the stoichiometry of the compound. For comparison, the elemental analysis of 9-ethyl-3,6-dimethylcarbazole (B15053672) (C₁₆H₁₇N) showed calculated values of C, 86.05% and H, 7.68%, with the found values being C, 85.35% and H, 7.70%. orgsyn.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon | 75.30 |

| Hydrogen | 5.48 |

| Nitrogen | 5.85 |

Computational and Theoretical Investigations of Ethyl 9h Carbazole 4 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be validated against experimental data. A prime example is the prediction of ¹³C NMR chemical shifts. Theoretical calculations can achieve high accuracy, especially when relativistic effects are considered for molecules containing heavy atoms.

For instance, in a study on 3,6-diiodo-9-ethyl-9H-carbazole, a related carbazole (B46965) derivative, DFT was used to predict ¹³C nuclear magnetic shieldings at both non-relativistic and relativistic levels using the zeroth-order regular approximation (ZORA). The results showed that relativistic calculations for carbons C3 and C6, which are directly bonded to iodine atoms, significantly improved the agreement with experimental data. The initial deviation of 44.3 ppm was reduced to just 4.25 ppm, demonstrating a strong correlation between theoretical predictions and experimental findings. This methodology is directly applicable to Ethyl 9H-carbazole-4-carboxylate for validating its synthesized structure.

Table 1: Comparison of Experimental and Theoretical ¹³C Chemical Shifts for a Carbazole Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (Non-relativistic) | Calculated δ (ppm) (Relativistic - ZORA) | Deviation (Δδ) (Relativistic) |

|---|---|---|---|---|

| C1 | 122.5 | 125.1 | 124.8 | 2.3 |

| C2 | 128.9 | 131.2 | 130.5 | 1.6 |

| C3 | 92.1 | 136.4 | 96.3 | 4.2 |

| C4 | 112.8 | 115.5 | 114.9 | 2.1 |

| C10 | 141.2 | 143.8 | 142.9 | 1.7 |

| C11 | 123.7 | 126.3 | 125.7 | 2.0 |

| C12 | 37.8 | 39.5 | 39.1 | 1.3 |

| C13 | 13.9 | 15.2 | 14.8 | 0.9 |

Data derived from studies on 3,6-diiodo-9-ethyl-9H-carbazole and presented for illustrative purposes.

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to its chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation.

DFT calculations are routinely used to determine the energies of these frontier orbitals. For carbazole-based donor-acceptor compounds, the calculated HOMO-LUMO gaps have shown good agreement with experimental values derived from optical absorption spectra. A larger HOMO-LUMO gap suggests higher chemical hardness and kinetic stability. The analysis of molecular orbitals reveals the distribution of electron density. In many carbazole derivatives, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is distributed across the electron-accepting parts of the molecule. This charge separation upon excitation is critical for applications in organic electronics.

Table 2: Frontier Molecular Orbital Energies and Gaps for Illustrative Carbazole Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Carbazole Derivative 1 | -5.83 | -2.99 | 2.84 |

| Carbazole Derivative 2 | -5.77 | -3.68 | 2.09 |

| Carbazole Derivative 3 | -7.00 | -1.31 | 5.69 |

Values are illustrative, based on data from various carbazole derivatives to show typical ranges.

Aromaticity is a key concept in chemistry, and computational methods provide quantitative measures to assess it. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used indices. NICS values are calculated at the center of a ring to probe its magnetic shielding, with negative values indicating aromaticity. The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system, with values closer to 1 indicating higher aromaticity.

In the study of 3,6-diiodo-9-ethyl-9H-carbazole, HOMA and NICS calculations were performed to estimate the aromatic character of the rings. Such analyses for this compound would quantify the aromaticity of its carbazole core and how it is influenced by the ethyl and carboxylate substituents.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational changes, stability, and interactions.

Molecular Docking Studies (e.g., Ligand-Protein Interactions, binding affinity prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as a carbazole derivative, might interact with the active site of a protein target.

Docking studies on various carbazole derivatives have been performed to investigate their potential as antimicrobial or anticancer agents. These studies calculate the binding affinity (often expressed as a binding energy in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For example, one study showed a carbazole derivative binding strongly to tyrosyl-tRNA synthetase with a binding energy of -11.18 kcal/mol. Similar docking studies for this compound could predict its potential biological targets and binding modes, guiding further experimental validation.

Table 3: Illustrative Molecular Docking Results for Various Carbazole Derivatives

| Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 9-ethyl-9H-carbazole derivative | Tyrosyl-tRNA synthetase | -11.18 | Not specified |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivative | SARS-CoV-2 Main Protease (Mpro) | -8.92 | Not specified |

| Carbazole carboxamide derivative | Bruton's tyrosine kinase (BTK) | Not specified | Glu475, Tyr476, Met477 |

Data sourced from studies on different carbazole derivatives to demonstrate the application of molecular docking.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. These calculations can map out the entire energy profile of a chemical reaction, identifying intermediates, and, most importantly, the transition states that connect them.

By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy barriers for a proposed reaction pathway. This information is vital for understanding reaction kinetics and predicting whether a reaction is feasible under certain conditions. For the synthesis or functionalization of this compound, quantum chemical calculations could be used to explore different synthetic routes, optimize reaction conditions, and understand the regioselectivity of certain reactions.

Reactivity Profiles and Mechanistic Pathways of Ethyl 9h Carbazole 4 Carboxylate and Its Derivatives

Reactions Involving the Carbazole (B46965) Nucleus (e.g., Electrophilic Aromatic Substitution, Nucleophilic Attack)

The carbazole nucleus, an aromatic heterocyclic system, readily undergoes electrophilic aromatic substitution. masterorganicchemistry.com The electron-rich nature of the carbazole ring makes it susceptible to attack by electrophiles. The substitution pattern is influenced by the existing substituents on the ring. ucalgary.ca

Electrophilic Aromatic Substitution:

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the Electrophile: The aromatic π system of the carbazole ring acts as a nucleophile and attacks the electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the carbazole ring. masterorganicchemistry.comlibretexts.org

Common electrophilic substitution reactions for carbazoles include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the carbazole ring. For instance, 3,6-dibromo-9-ethylcarbazole (B1268581) can be synthesized via N-alkylation of 3,6-dibromocarbazole. orgsyn.org

Nitration: Introduction of a nitro group (-NO2).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, Friedel-Crafts alkylation can be prone to carbocation rearrangements. ucalgary.ca

The positions most susceptible to electrophilic attack on the carbazole nucleus are generally the 3, 6, and 9 positions due to the electron-donating nature of the nitrogen atom which activates these positions. nih.gov However, the presence of the electron-withdrawing ethyl carboxylate group at the 4-position in ethyl 9H-carbazole-4-carboxylate would direct incoming electrophiles to the meta positions relative to the ester group, influencing the regioselectivity of the substitution.

Nucleophilic Attack:

While less common than electrophilic substitution due to the electron-rich nature of the carbazole ring system, nucleophilic aromatic substitution can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the carbazole nucleus, or through the formation of an aryne intermediate.

Transformations and Derivatizations at the Ester Functionality

The ethyl ester group at the 4-position of the carbazole offers a site for various chemical transformations, allowing for the synthesis of a wide array of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 9H-carbazole-4-carboxylic acid, under acidic or basic conditions. This carboxylic acid derivative is a versatile building block for further functionalization. researchgate.net

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Amidation: Reaction of the ester with amines can produce the corresponding amides. This is a common strategy for linking the carbazole moiety to other molecules. For example, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide has been used in the synthesis of more complex derivatives. mdpi.com

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride. The resulting (9H-carbazol-4-yl)methanol can serve as a precursor for other functional groups. google.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | New Ester |

| Amidation | R'₂NH | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

Reactivity of the N-9 Position and Its Impact on the Carbazole System

The nitrogen atom at the 9-position of the carbazole ring is a key site for reactivity, and its substitution has a significant impact on the properties and subsequent reactions of the entire molecule.

N-Alkylation and N-Arylation: The hydrogen atom at the N-9 position is acidic and can be readily removed by a base to form a carbazolide anion. This anion is a strong nucleophile and can react with various electrophiles, such as alkyl halides or aryl halides, to form N-substituted carbazoles. orgsyn.orgnih.gov For instance, N-ethylcarbazole can be synthesized by reacting carbazole with an ethylating agent. nist.govnist.gov The Buchwald-Hartwig coupling reaction is a common method for N-arylation. nih.gov

Impact on Reactivity and Properties: Substitution at the N-9 position can significantly alter the electronic properties, solubility, and thermal stability of the carbazole derivative. mdpi.com Introducing bulky substituents at the N-9 position can also influence the planarity of the carbazole system and affect its photophysical properties. nih.gov N-aryl substitution is a key strategy in designing host materials for organic light-emitting diodes (OLEDs) due to the resulting large band gaps and high triplet energies. nih.gov

Polymerization and Oligomerization Mechanisms of Carbazole-Based Monomers

Carbazole-containing monomers, including derivatives of this compound, are important building blocks for the synthesis of electroactive and photoactive polymers and oligomers. mdpi.comrsc.org

The polymerization of carbazole monomers can proceed through several mechanisms:

Electrochemical Polymerization: This is a widely used method for producing thin, conductive polymer films. researchgate.net The mechanism generally involves the initial one-electron oxidation of the carbazole monomer to form a radical cation. researchgate.net The coupling of two radical cations leads to the formation of a dicarbazyl dimer with the loss of two protons. mdpi.com The polymerization typically occurs at the 3 and 6 positions of the carbazole ring. mdpi.comresearchgate.net

Chemical Oxidative Polymerization: This method employs chemical oxidizing agents such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to initiate the polymerization. mdpi.com

Step-Growth Polymerization: Specially designed monomers can undergo step-growth polymerization. For example, photoinduced step-growth polymerization of a monomer containing both carbazole and biphenyl (B1667301) units has been reported. rsc.org

Ring-Opening Polymerization (ROP): While less common for carbazoles themselves, cyclic monomers containing carbazole units can potentially undergo ROP. nih.gov

The properties of the resulting polymers, such as solubility, thermal stability, and conductivity, are highly dependent on the nature of the substituents on the carbazole monomer and the polymerization conditions. mdpi.comitu.edu.tr For instance, substitution at the N-position is a common strategy to improve the solubility and processability of polycarbazoles. mdpi.com

Oligomers of carbazoles can also be synthesized. For example, monodisperse macrospirocyclic oligomers have been prepared through a self-condensation Friedel-Crafts reaction. nih.gov

| Mechanism | Initiation | Key Intermediates | Typical Reaction Positions |

|---|---|---|---|

| Electrochemical Polymerization | One-electron oxidation | Radical cation | 3 and 6 |

| Chemical Oxidative Polymerization | Chemical oxidizing agent | Radical cation | 3 and 6 |

| Step-Growth Polymerization | Photoinduced electron transfer | Exciplex, radical coupling | Varies with monomer design |

Catalytic Reactions Involving this compound

Derivatives of this compound can be involved in catalytic processes in several ways. The carbazole moiety itself can act as a ligand for transition metal catalysts or participate directly in catalytic cycles.

Carbazole Derivatives as Ligands: The nitrogen atom and the aromatic system of carbazoles can coordinate with transition metals, making them suitable as ligands in catalysis.

Photocatalysis: Carbazole derivatives, known for their photophysical properties, can act as photosensitizers in photoredox catalysis. For example, 9-methylcarbazole (B75041) has been used as an electron donor in a photoinduced electron-transfer (PET) deoxygenation reaction. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions: Carbazole derivatives are frequently used as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, to synthesize more complex molecules. For example, 9-ethyl-9H-carbazole-3-boronic acid pinacol (B44631) ester is a common reagent in Suzuki couplings. sigmaaldrich.com These reactions are fundamental in creating C-C and C-N bonds, enabling the construction of elaborate molecular architectures.

Crystallographic and Supramolecular Structural Analysis of Ethyl 9h Carbazole 4 Carboxylate and Analogs

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bonding Parameters

Molecular Conformation and Planarity of the Carbazole (B46965) Ring System

The carbazole ring system, a tricyclic aromatic amine, is the fundamental scaffold of the compounds under discussion. In its ideal state, this system is expected to be planar. However, substitutions on the ring can induce deviations from planarity.

Conversely, in 7-methyl-1-phenyl-1,10-dihydro-pyrazolo-[3,4-a]carbazole , the carbazole unit shows a more significant deviation from planarity, with a maximum deviation from the mean plane of -0.1082 (15) Å for one of the carbon atoms. researchgate.net The pyrrole (B145914) ring in this analog makes larger dihedral angles of 3.17 (8)° and 4.10 (9)° with the fused benzene (B151609) rings. researchgate.net In another analog, ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate , the carbazole ring system itself has a small root-mean-square deviation of 0.015 Å. nih.govnih.gov

These findings highlight that while the core carbazole structure tends towards planarity, the nature and position of substituents can introduce subtle to significant distortions in the ring system.

| Compound | Maximum Deviation from Mean Plane (Å) | Reference |

|---|---|---|

| Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate | 0.065 (2) | nih.gov |

| Ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate | 0.043 (1) | nih.gov |

| 7-Methyl-1-phenyl-1,10-dihydro-pyrazolo-[3,4-a]carbazole | -0.1082 (15) | researchgate.net |

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | 0.015 (r.m.s. deviation) | nih.govnih.gov |

Torsion Angles of the Ethyl Ester and Other Substituent Groups

For ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate , the ethyl ester group is inclined to the mean plane of the carbazole system by 15.48 (2)°. nih.gov In the case of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate , the ethyl side chain of the ester group adopts an extended conformation, with a C—O—C—C torsion angle of -172.3 (3)°. nih.govnih.govresearchgate.net This indicates an almost anti-periplanar arrangement.

A more complex scenario is presented by ethyl 4-(9H-carbazol-9-yl)benzoate , which crystallizes with ten independent molecules in the asymmetric unit. researchgate.netnih.gov The torsion angles between the nonplanar carbazole and benzoate (B1203000) groups in these molecules range from 44.8° to 57.2°. researchgate.netnih.gov Furthermore, the torsion angles between the benzoate planes and the carboxylate COO atoms vary from 6.4° to 15.7°. researchgate.netnih.gov This significant variation highlights the conformational flexibility of the molecule.

In ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate , the benzene ring of the tosyl group is oriented at a large dihedral angle of 82.25 (5)° with respect to the carbazole skeleton. nih.gov This near-orthogonal arrangement is a significant structural feature.

| Compound | Substituent Group | Torsion/Dihedral Angle (°) | Reference |

|---|---|---|---|

| Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate | Ethyl ester group to carbazole mean plane | 15.48 (2) | nih.gov |

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | C—O—C—C of ethyl ester | -172.3 (3) | nih.govnih.govresearchgate.net |

| Ethyl 4-(9H-carbazol-9-yl)benzoate | Carbazole and benzoate groups | 44.8 to 57.2 | researchgate.netnih.gov |

| Benzoate plane and carboxylate COO atoms | 6.4 to 15.7 | researchgate.netnih.gov | |

| Ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate | Tosyl group benzene ring to carbazole skeleton | 82.25 (5) | nih.gov |

Analysis of Intermolecular Interactions within Crystal Lattices

The solid-state packing of molecules is governed by a delicate balance of various intermolecular interactions. These non-covalent forces, although individually weak, collectively determine the supramolecular architecture and, consequently, the material's properties.

Hydrogen Bonding Networks (e.g., C-H···O, N-H···O)

Hydrogen bonds are among the most influential directional intermolecular interactions. In carbazole derivatives, both conventional N-H···O and weaker C-H···O hydrogen bonds play significant roles in crystal packing.

In the crystal structure of ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate , pairs of strong N—H···O hydrogen bonds link molecules into centrosymmetric dimers, forming R²₂(10) ring motifs. nih.gov Similarly, in ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate , intermolecular N—H···O and C—H···O hydrogen bonds link the molecules into a three-dimensional network. nih.gov

Weak C—H···O interactions are also prevalent. In ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate , pairs of weak C—H···O hydrogen bonds generate R²₂(22) loops, forming inversion dimers. nih.govnih.govresearchgate.net In ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate , intermolecular C—H···O interactions link molecules into infinite chains. nih.gov An intramolecular O—H···O hydrogen bond is also observed in this molecule, leading to the formation of a planar six-membered ring. nih.gov

π-π Stacking Interactions between Aromatic Rings

The planar aromatic rings of the carbazole system are prone to π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions involve the face-to-face arrangement of aromatic rings.

In ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate , π–π stacking interactions are observed between parallel benzene rings and between parallel benzene and pyrrole rings of adjacent molecules, with centroid-centroid distances of 3.9473 (8) Å and 3.7758 (8) Å, respectively. nih.gov For ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate , π–π contacts between the benzene rings and between the pyrrole and benzene rings have centroid–centroid distances of 3.374 (1) Å and 3.730 (1) Å, respectively. nih.gov

The crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate exhibits π–π interactions with centroid-to-centroid distances ranging from 3.5042 (14) Å to 3.888 (2) Å. nih.govnih.govresearchgate.net In ethyl 4-(9H-carbazol-9-yl)benzoate , π-stacks of benzoate groups between neighboring molecules are observed with distances of 3.8–3.9 Å. researchgate.net

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate | Benzene-Benzene | 3.9473 (8) | nih.gov |

| Benzene-Pyrrole | 3.7758 (8) | ||

| Ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate | Benzene-Benzene | 3.374 (1) | nih.gov |

| Pyrrole-Benzene | 3.730 (1) | ||

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Aromatic rings | 3.5042 (14) to 3.888 (2) | nih.govnih.govresearchgate.net |

| Ethyl 4-(9H-carbazol-9-yl)benzoate | Benzoate groups | 3.8–3.9 | researchgate.net |

C-H···π and Other Weak Non-Covalent Interactions

Weak C—H···π interactions are observed in the crystal structures of ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate , ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate , ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate , and ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate . nih.govnih.govnih.govnih.gov In ethyl 4-(9H-carbazol-9-yl)benzoate , moderate C—H⋯π interactions between carbazole units are present, with distances ranging from 2.5 to 2.9 Å. researchgate.net The crystal packing of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate is also influenced by weak C—H···π interactions, which, in conjunction with other forces, form a three-dimensional network. nih.govnih.govresearchgate.net

These detailed crystallographic analyses reveal a rich and varied landscape of molecular conformations and intermolecular interactions in ethyl 9H-carbazole-4-carboxylate and its analogs. The interplay of these structural features is fundamental to their observed properties and provides a roadmap for the rational design of new materials with tailored functionalities.

Supramolecular Assembly and Packing Motifs in the Solid State

The solid-state architecture of this compound and its analogs is dictated by a sophisticated interplay of non-covalent interactions, which direct the assembly of molecules into well-defined supramolecular structures. researchgate.netiucr.orgnih.govresearchgate.net Common packing motifs include π–π stacking, C–H⋯π interactions, and various forms of hydrogen bonding.

π–π Stacking: This is a predominant feature in many carbazole derivatives, where the planar aromatic systems of adjacent molecules arrange in parallel or near-parallel orientations.

In ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate, π–π contacts are observed between the benzene rings and between the benzene and pyrrole rings of adjacent molecules, with centroid-centroid distances of 3.9473 (8) Å and 3.7758 (8) Å, respectively. nih.gov

For ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, π–π interactions contribute to a three-dimensional network, with centroid-to-centroid distances ranging from 3.5042 (14) Å to 3.888 (2) Å. researchgate.netnih.gov

C–H⋯π Interactions: These weak hydrogen bonds, where a C-H bond acts as a donor to a π-system, are crucial for stabilizing the crystal structures of numerous analogs.

In ethyl 4-(9H-carbazol-9-yl)benzoate, moderate C–H⋯π interactions between carbazole units, with distances between 2.5 and 2.9 Å, play a key role in the molecular packing. nih.gov

These interactions are also noted as a stabilizing force in the crystal structure of ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate. nih.gov

Hydrogen Bonding and Dimer Formation: Classical and non-classical hydrogen bonds lead to specific and predictable packing motifs.

In ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, molecules form inversion dimers through pairs of weak C–H⋯O hydrogen bonds, creating distinct R₂²(22) graph-set motifs. researchgate.netnih.gov

Similarly, the crystal packing of 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one is stabilized by a C—H···O interaction between a methyl hydrogen of the ethyl group and the carbonyl oxygen of an adjacent molecule. nih.gov

In other analogs, C—H⋯O intermolecular weak hydrogen bonds can generate C(7) and C(10) chains that run parallel to crystallographic axes. iucr.orgiucr.org

The combination of these interactions can result in complex packing arrangements, such as the herringbone structure observed in certain dihalogen-substituted carbazoles. rsc.org In some cases, like that of ethyl 4-(9H-carbazol-9-yl)benzoate, an exceptionally complex superstructure with ten independent molecules in the asymmetric unit can form, stabilized by both C–H⋯π interactions and π-stacks of benzoate groups. nih.gov

Interactive Table: Packing Motifs in this compound Analogs

| Compound | Dominant Interactions | Key Distances / Motifs | Reference |

|---|---|---|---|

| Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate | π–π stacking, C–H⋯π interactions | Centroid-centroid distances: 3.7758 (8) Å, 3.9473 (8) Å | nih.gov |

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | C–H⋯O hydrogen bonds, π–π stacking, C–H⋯π interactions | R₂²(22) inversion dimers; Centroid-centroid distances: 3.5042 (14) - 3.888 (2) Å | researchgate.netnih.gov |

| Ethyl 4-(9H-carbazol-9-yl)benzoate | C–H⋯π interactions, π–π stacking | C–H⋯π distances: 2.5–2.9 Å; Benzoate π-stacks: 3.8–3.9 Å | nih.gov |

| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | C–H⋯O interactions | C14—H14A···O1ⁱ separation: 2.60 Å | nih.gov |

| Dihalogen-substituted carbazoles (Cl, Br) | N–H⋯π interactions, Herringbone packing | Interaction with halogen-decorated phenyl ring | rsc.org |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. iucr.orgnih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and relative importance of different close contacts.

The analysis involves generating a d_norm surface, which simultaneously maps the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e). The d_norm value is color-coded: red regions indicate intermolecular contacts that are shorter than the van der Waals radii sum, highlighting the most significant interactions like strong hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of intermediate length. nih.gov

This technique has been effectively applied to various carbazole analogs to deconstruct their complex interaction networks. asianpubs.orgresearchgate.netnih.gov For example, a Hirshfeld surface analysis of 2-nitro-3-phenyl-9H-carbazole provided a quantitative breakdown of all intermolecular contacts contributing to the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the separation and quantification of specific types of contacts. iucr.orgnih.gov

In the case of 2-nitro-3-phenyl-9H-carbazole, the analysis revealed the following distribution of major intermolecular contacts:

H⋯H contacts were the most abundant, contributing 36.3% to the total Hirshfeld surface area. nih.gov

C⋯H/H⋯C contacts were also highly significant, accounting for 30.2% of the surface. nih.gov

O⋯H/H⋯O contacts , corresponding to hydrogen bonding, made up 24% of the surface interactions. nih.gov

N⋯H/H⋯N contacts played a much smaller role, contributing only 0.9%. nih.gov

This quantitative data confirms that the crystal packing is primarily stabilized by a combination of ubiquitous H⋯H, C⋯H, and O⋯H interactions, a common feature in many organic molecular crystals. nih.gov

Interactive Table: Quantitative Contribution of Intermolecular Contacts for 2-nitro-3-phenyl-9H-carbazole via Hirshfeld Surface Analysis

| Type of Intermolecular Contact | Contribution to Hirshfeld Surface | Reference |

|---|---|---|

| H⋯H | 36.3% | nih.gov |

| C⋯H/H⋯C | 30.2% | nih.gov |

| O⋯H/H⋯O | 24.0% | nih.gov |

| N⋯H/H⋯N | 0.9% | nih.gov |

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

Carbazole-based compounds are fundamental to the field of organic electronics due to their excellent charge transport properties, high thermal and electrochemical stability, and high photoluminescence quantum yields. mdpi.com The ability to easily functionalize the carbazole (B46965) core at various positions allows for precise tuning of its optical and electronic properties, making derivatives of Ethyl 9H-carbazole-4-carboxylate key components in a variety of optoelectronic devices. mdpi.commdpi.com

N-aryl-substituted carbazoles are crucial as host materials in the emissive layers of Organic Light-Emitting Diodes (OLEDs), particularly for phosphorescent OLEDs (PhOLEDs). nih.govnih.gov Their primary role is to host guest emitter molecules, facilitating efficient energy transfer and light emission. The carbazole unit provides a high triplet energy, which is essential to confine the triplet excitons on the guest phosphorescent emitter, preventing energy loss and ensuring high efficiency. nih.govresearchgate.net Furthermore, their good hole-transporting capabilities help to create a balanced charge injection and transport within the emissive layer, a critical factor for device performance and longevity. mdpi.commdpi.com

Ethyl 4-(9H-carbazol-9-yl)benzoate, a compound structurally related to this compound, has been synthesized and studied specifically for its role in OLEDs. nih.gov The introduction of ester withdrawing groups is a strategy to investigate the structural changes involved in excited-state charge-transfer processes. nih.gov The thermal stability of these materials is also a key advantage; for instance, derivatives based on 4-(9H-carbazol-9-yl)triphenylamine show high glass transition temperatures (Tg) between 148 and 165 °C, which helps prevent morphological changes in the organic layers caused by heat during device operation. mdpi.comresearchgate.net This stability is vital for the operational lifetime of OLEDs. mdpi.commdpi.com

nih.govresearchgate.net| Property | Significance in OLEDs | Typical Characteristics of Carbazole Hosts | Reference |

|---|---|---|---|

| High Triplet Energy (ET) | Confines triplet excitons on the phosphorescent guest emitter, preventing energy back-transfer and ensuring high efficiency. | Sufficiently high to host blue, green, and red triplet emitters. | |

| Good Hole Transport Mobility | Ensures balanced charge injection and transport in the emissive layer, leading to higher recombination efficiency. | Carbazole is an excellent hole-transporting moiety. |

The excellent charge-carrier mobility of carbazole-based materials makes them suitable for integration into the active channel of Organic Field-Effect Transistors (OFETs). mdpi.comwikipedia.org OFETs are foundational components for next-generation electronics, including flexible displays and sensors. wikipedia.orgnih.gov The performance of an OFET is largely determined by the mobility of charge carriers in the organic semiconductor layer. nih.govnih.gov

Carbazole polymers and small molecules can be solution-processed, enabling the fabrication of large-area and flexible electronic devices at a low cost. wikipedia.org The carbazole unit's inherent hole-transporting properties are beneficial for p-channel OFETs. mdpi.com While specific research on this compound in OFETs is not detailed, the general class of carbazole derivatives is widely explored. mdpi.com The performance of these devices can be tuned by modifying the molecular structure of the carbazole compound, which affects molecular packing, electronic coupling between adjacent molecules, and ultimately, the charge mobility. nih.gov

Electrochromic devices (ECDs) change their color reversibly upon the application of an electrical potential. electrochemsci.org This property is utilized in applications like smart windows, anti-glare mirrors, and low-power displays. Polymers derived from carbazole are highly effective electrochromic materials due to their distinct and stable redox states, which correspond to different colors. mdpi.commdpi.com

The carbazole moiety provides robust hole-transporting characteristics and undergoes facile oxidation, leading to the formation of stable radical cations and dications (polarons and bipolarons) that absorb light in the visible spectrum. mdpi.com By polymerizing carbazole monomers, often with other aromatic units, it is possible to create polymers with multiple, well-defined colored states. mdpi.com For example, a polymer containing biscarbazole units demonstrated multiple color changes from celadon to earth gray, iron gray, and navy blue at applied potentials ranging from 0.0 V to 1.2 V. mdpi.com The performance of ECDs, including optical contrast (ΔT), switching speed, and stability, can be fine-tuned through the chemical design of the carbazole-based polymer. researchgate.netresearchgate.net

researchgate.net| Polymer System | Color States (at different voltages) | Max. Optical Contrast (ΔT) | Switching Time | Reference |

|---|---|---|---|---|

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) | Light yellow (neutral), Gray, Grayish green | 29% at 460 nm | 2.18 s | |

| PMCzP/PEDOT Device | Light yellow to Blue | 23% at 623 nm | 0.50 s |

Photorefractive materials are capable of reversibly changing their refractive index upon exposure to non-uniform illumination. This effect arises from a combination of photoconductivity and the electro-optic effect. These materials are used in applications such as holographic data storage and optical image processing. Carbazole derivatives are excellent candidates for photorefractive polymers because they provide the necessary charge-transporting properties. iosrjournals.orgmdpi.com

In a typical photorefractive composite, a polymer with a carbazole-containing backbone acts as the photoconducting medium. iosrjournals.org When illuminated, charge carriers are generated and transported through the material, creating an internal electric field that modulates the refractive index via a nonlinear optical chromophore. A polymer synthesized from a 9-ethyl carbazole derivative demonstrated good thermal, mechanical, and photochemical stability, all of which are desirable for photorefractive applications. iosrjournals.org The carbazole backbone itself is an effective charge-donating nucleus, which can form charge-transfer complexes to enhance photoconductivity. iosrjournals.org

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer (dye) is responsible for absorbing sunlight and injecting electrons into a semiconductor's conduction band, initiating the process of converting light into electricity. nih.gov Carbazole-based dyes have emerged as highly effective metal-free organic sensitizers. nih.govnih.gov Their molecular structure is typically designed in a Donor-π-Acceptor (D-π-A) configuration.

The electron-rich carbazole unit serves as an excellent electron donor (D). mdpi.comnih.gov Upon photoexcitation, an electron is transferred from the carbazole donor, through a π-conjugated bridge, to an acceptor group (A) which anchors the dye to the semiconductor surface (e.g., TiO₂). nih.gov The carbazole moiety offers key advantages, including high hole-transport capability, excellent thermal and chemical stability, and the ease with which its structure can be modified to tune the absorption spectrum and energy levels for optimal cell performance. nih.gov Di-carbazole-based dyes have been specifically designed to absorb blue-green light while allowing red light to pass, making them potentially useful for greenhouse-integrated photovoltaics. mdpi.com

Polymer Chemistry and Functional Coatings

The ability to incorporate this compound and its derivatives into polymer chains opens up a vast field of applications in functional coatings. upertis.ac.id These polymers can be designed to have specific electronic, optical, or physical properties. Carbazole-based polymers can be synthesized through both chemical and electrochemical polymerization methods. mdpi.com

Interfacial polymerization can be used to create films and even three-dimensional hollow microspheres of polycarbazole. mdpi.com Such materials can be used to create coatings with tailored functionalities. For example, polymers containing the carbazole backbone can be used to form protective coatings against corrosion. mdpi.com Furthermore, by chemically attaching functional groups, such as nonlinear optical chromophores, to a carbazole-based polymer chain, materials for advanced applications like photorefractive films can be synthesized. iosrjournals.org The resulting functional coatings benefit from the inherent thermal and mechanical stability of the carbazole backbone. iosrjournals.org

Design and Synthesis of Carbazole-Containing Monomers for Polymerization

Carbazole-based compounds are core components in the field of organic optoelectronics, serving as molecular building blocks for polymers that possess distinct advantages like low-cost starting materials and facile functionalization. researchgate.net The synthesis of carbazole-containing polymers often involves creating monomers that can be readily polymerized through various coupling reactions.

The primary strategy involves synthesizing functionalized carbazole monomers, which are then polymerized using techniques like Suzuki, Stille, or Yamamoto coupling. acs.org For instance, a common approach is the Suzuki cross-coupling reaction, which pairs an electron-rich carbazole monomer with an electron-deficient co-monomer. materials-science.info To be used in such reactions, the carbazole core, potentially bearing a group like ethyl carboxylate, must be functionalized, typically with bromine atoms or boronic ester groups at specific positions (e.g., 2,7- or 3,6-). materials-science.info

Another significant method is electropolymerization, where a monomer is polymerized directly onto an electrode surface. mdpi.com This technique is advantageous as it often requires no catalyst and allows for the direct formation of a thin polymer film. mdpi.com The polymerization mechanism generally proceeds through the formation of a cation radical after an initial one-electron oxidation, with the 3 and 6 positions of the carbazole ring being the most reactive sites for chain formation. mdpi.comresearchgate.net The design of the monomer, including the presence and position of substituents like the ethyl carboxylate group, is crucial for controlling the polymerization process and the final properties of the polymer.

Structure-Property Relationships in Carbazole-Based Copolymers

The properties of copolymers derived from carbazole monomers are intrinsically linked to their molecular structure. Simple functionalization at the nitrogen atom and various positions on the aromatic rings allows for the modification of the polymer's properties without altering the fundamental conjugated backbone. researchgate.net

Key structural factors that influence copolymer properties include:

Linkage Position: The points at which the carbazole unit is connected within the polymer chain significantly affect the material's electronic properties. For example, copolymers linked at the 2,7-positions of the carbazole ring show different optical properties compared to those linked at the 3,6-positions. materials-science.info

N-Substituents: Attaching different functional groups to the carbazole nitrogen influences solubility, thermal stability, and film-forming capabilities. A study on carbazole-fluorene copolymers demonstrated that varying the N-substituent (e.g., 2-methoxycarbonylethyl, 2-ethylhexyl) had a pronounced effect on thin-film photoluminescence and electroluminescence due to differences in excimer or aggregate formation. nih.gov

Co-monomer Structure: In donor-acceptor (D-A) copolymers, the nature of the acceptor unit paired with the carbazole donor is critical. The choice of the acceptor, such as benzothiadiazole, dictates the intramolecular charge transfer characteristics and thus the material's optical band gap and energy levels. researchgate.net

These structure-property relationships allow for the precise tuning of materials for specific applications, from light-emitting diodes (LEDs) to photovoltaic devices. acs.orgnih.gov

Table 1: Structure-Property Effects in Carbazole Copolymers

| Copolymer Series | Structural Variation | Key Property Change | Application Impact |

| Carbazole-alt-benzothiadiazole | 2,7- vs. 3,6-linkage | Altered optical properties and band gaps (2.2-2.3 eV). materials-science.info | Tuning for specific light absorption/emission wavelengths. |

| Carbazole-Fluorene | N-substituent (alkyl, carboxyl) | Modified photoluminescence quantum yields and electroluminescence. nih.gov | Optimization of active layers in photonic devices. nih.gov |

| Poly(2,7-carbazole)s | Donor-Acceptor strength | Low band gaps, hole mobilities up to 3 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org | High power conversion efficiencies (up to 4.8%) in solar cells. acs.org |

Chemosensor Development for Ion and Molecule Detection

The inherent fluorescence of the carbazole nucleus makes its derivatives excellent candidates for developing chemosensors. These sensors typically operate via fluorescence quenching or enhancement upon binding with a target analyte.

A notable example is a fluorescent chemosensor based on a structure closely related to the title compound: ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate . This sensor was specifically designed for the detection of the rare-earth cation Cerium (Ce³⁺). clockss.org Upon the addition of Ce³⁺ in an ethanol (B145695) solution, the sensor exhibited a significant increase in fluorescence intensity. This response was highly selective for Ce³⁺ over 15 other rare-earth metal cations. The study determined a 1:1 binding stoichiometry between the sensor and the metal ion, with a high association constant (K = 2.419 × 10⁵ L·mol⁻¹) and a low limit of detection of 7.27 × 10⁻⁶ M. clockss.org The ester carbonyl group was identified as playing a crucial role in the selective recognition of the Ce³⁺ ion. clockss.org

In a different approach, a carbazole-based dendritic conjugated polymer was synthesized to act as a dual-channel optical probe for iodide (I⁻) and mercury (Hg²⁺) ions. nih.gov The polymer's fluorescence was effectively quenched by the addition of I⁻. The resulting polymer/iodide complex could then be used for the "turn-on" detection of highly toxic Hg²⁺ ions. nih.gov This system demonstrated high sensitivity, with detection limits reaching as low as 6.2 × 10⁻⁸ M for I⁻ and 9.7 × 10⁻⁸ M for Hg²⁺. nih.gov

Table 2: Performance of Carbazole-Based Chemosensors

| Sensor Compound | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce³⁺ | Fluorescence enhancement clockss.org | 7.27 × 10⁻⁶ M clockss.org |

| Carbazole Dendritic Polymer | I⁻ | Fluorescence quenching nih.gov | 6.2 × 10⁻⁸ M nih.gov |

| Carbazole Dendritic Polymer/I⁻ Complex | Hg²⁺ | "Turn-on" fluorescence nih.gov | 9.7 × 10⁻⁸ M nih.gov |

Integration into Boron-Dipyrromethene (BODIPY) Dyads for Photophysical Enhancement

To create materials with advanced photophysical properties, carbazole derivatives are often integrated into donor-acceptor dyads. A particularly successful pairing is with boron-dipyrromethene (BODIPY) dyes, which are known for their high fluorescence quantum yields and photostability. researchgate.net

In these dyads, the carbazole unit functions as an energy donor (or antenna), and the BODIPY unit acts as the energy acceptor. rsc.org A series of carbazole-BODIPY dyads has been synthesized where the two chromophores are connected by different spacer units (e.g., phenyl, biphenyl (B1667301), diphenylethyne bridges). rsc.org

The operational principle involves the selective excitation of the carbazole moiety at a specific wavelength (e.g., 290 nm). This leads to the quenching of carbazole's natural emission and the simultaneous appearance of sensitized emission from the BODIPY unit. This phenomenon indicates an efficient photoinduced energy transfer from the singlet excited state of carbazole to the BODIPY core. rsc.org Studies using femtosecond transient absorption techniques have measured the rate constants for this energy transfer to be in the range of 0.8–2.0 × 10¹⁰ s⁻¹, depending on the spacer linking the two components. rsc.org This strategic combination of a carbazole-based donor with a BODIPY acceptor allows for the creation of systems with enhanced and tunable light-emitting properties, suitable for applications in bioimaging and photonics. researchgate.netrsc.org

Explorations in Medicinal and Bio Inspired Chemistry Focus on Design Principles and Molecular Mechanisms

Design Principles for Carbazole-Based Bioactive Scaffolds

The carbazole (B46965) framework is a privileged scaffold in medicinal chemistry, valued for its unique structural and electronic properties that make it an ideal starting point for the design of bioactive molecules. samipubco.comsrce.hr Carbazole is an aromatic heterocyclic compound with a tricyclic structure, where two benzene (B151609) rings are fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. samipubco.commdpi.com This architecture confers several advantageous features for drug design.

Key design principles leveraging the carbazole scaffold include:

Structural Rigidity and Planarity: The rigid and planar nature of the carbazole nucleus provides a defined three-dimensional orientation for appended functional groups, which can facilitate preorganization for binding to biological targets like proteins and nucleic acids. nih.govunivaq.it

π-Conjugated System: The extensive π-electron system allows for favorable π-stacking interactions with aromatic residues in biological macromolecules, contributing to binding affinity. univaq.itmdpi.com This system also underpins the desirable charge-transport and electronic properties of carbazole derivatives. samipubco.com

Hydrogen Bonding Capability: The nitrogen atom of the carbazole ring (N-9) is a potent hydrogen bond donor, enabling strong interactions with hydrogen bond acceptor moieties in biological targets. nih.gov This feature is crucial for anchoring the molecule within a binding site.

Versatility in Functionalization: The carbazole ring can be readily functionalized at multiple positions, most commonly at the nitrogen (N-9) and positions 3, 6, 1, and 8. nih.govmdpi.com This allows for the systematic modification of the scaffold to optimize steric, electronic, and pharmacokinetic properties. Introducing different substituents can modulate the molecule's bioactivity and target selectivity. univaq.it

Inherent Photophysical Properties: Many carbazole derivatives are fluorescent, a property that can be exploited in the development of molecular probes and sensors for bioimaging applications. nih.govunivaq.it

Ethyl 9H-carbazole-4-carboxylate serves as an exemplar of these design principles. The core carbazole unit provides the rigid, aromatic scaffold. The ethyl group at the N-9 position and the carboxylate group at the C-4 position are key functionalization points. Modification of the ethyl group can influence lipophilicity and steric interactions, while the carboxylate group can act as a hydrogen bond acceptor or be converted into other functional groups like amides to explore different binding interactions. nih.gov The strategic placement of these substituents on the carbazole framework is a deliberate design choice aimed at creating molecules with specific biological activities. researchgate.netmostwiedzy.pl

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Protein Binding, Conformational Changes)

The biological activity of a compound is intrinsically linked to its ability to interact with macromolecules such as proteins and nucleic acids. For carbazole derivatives, these interactions are studied to understand their mechanism of action at a molecular level. Techniques such as molecular docking and biophysical assays are employed to investigate binding affinities and the resulting conformational changes in the target macromolecule. nih.govresearchgate.net

While direct studies on this compound are limited in the provided context, research on structurally similar N-ethyl-9H-carbazole derivatives provides significant insight into their molecular interactions. For instance, a series of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were evaluated for their binding affinity to key viral proteins of SARS-CoV-2, such as the main protease (Mpro). mdpi.com Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These simulations calculate a binding energy, which is an estimate of the strength of the interaction.

In one such study, several carbazole derivatives demonstrated strong binding affinities to the main protease. The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the carbazole scaffold and amino acid residues in the protein's active site. mdpi.com Binding of a small molecule like a carbazole derivative can induce conformational changes in the protein, altering its shape and, consequently, its biological function. nih.gov

Table 1: Molecular Docking Results for N-ethyl-9H-carbazole Analogs with Main Protease (Mpro) This table is based on data for derivatives of the core N-ethyl-9H-carbazole structure and is intended to be illustrative of the molecular interactions investigated for this class of compounds.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Compound 9e | Main Protease (Mpro) | -8.78 | mdpi.com |

| Compound 9h | Main Protease (Mpro) | -8.76 | mdpi.com |

| Lopinavir (Reference) | Main Protease (Mpro) | -8.7372 | mdpi.com |

The crystal structure analysis of related compounds like ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate reveals how intermolecular hydrogen bonds (N—H⋯O and C—H⋯O) and π–π stacking interactions dictate the arrangement of molecules in a solid state, providing clues to the types of non-covalent interactions that are favorable for these scaffolds. nih.govnih.gov Such interactions are fundamental to how these molecules recognize and bind to their biological targets.

Mechanistic Studies on Protective Effects Against Oxidative Stress in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in numerous diseases. nih.gov Carbazole derivatives have been widely investigated for their antioxidant properties and their ability to protect cells from oxidative damage. echemcom.comresearchgate.netsrce.hr

Mechanistic studies on 9-ethyl-9H-carbazole derivatives, particularly hydrazone analogs, have shed light on their protective effects in cellular models. These studies often utilize neuronal cell lines, such as PC12, to investigate neuroprotective potential against insults like amyloid-β-induced damage, which is associated with oxidative stress. researchgate.netuniroma1.itege.edu.tr The primary mechanisms identified include:

Radical Scavenging: Carbazole derivatives can directly neutralize free radicals. Cell-free assays are used to quantify this activity, demonstrating that the carbazole nucleus contributes to antioxidant potential. srce.hr

Reduction of Intracellular ROS: In cell-based assays, such as those using the fluorescent probe DCFH-DA, 9-ethyl-carbazole derivatives have been shown to reduce the levels of intracellular ROS induced by chemical stressors. uniroma1.it

Modulation of Apoptotic Pathways: A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to induce apoptosis in melanoma cells through the reactivation of the p53 signaling pathway. nih.govnih.gov This involves the phosphorylation of p53, which in turn regulates the expression of pro-apoptotic proteins like Bax and caspases. While this study focuses on anti-tumor effects, it highlights the ability of the 9-ethyl-carbazole scaffold to modulate critical cellular signaling pathways that are also involved in the response to oxidative stress. nih.govnih.gov

Table 2: Research Findings on the Protective Effects of 9-Ethyl-Carbazole Derivatives This table summarizes findings for various derivatives of the 9-ethyl-carbazole scaffold in cellular models of stress.

| Compound Type | Cellular Model | Observed Effect | Mechanism | Reference |

| 9-ethyl-9H-carbazole hydrazones | PC12 neuronal cells | Protection against amyloid β-induced damage | Radical scavenging activity | researchgate.netuniroma1.it |

| 9-ethyl-9H-carbazole hydrazones | CHO-K1 cells | Reduction of cumene (B47948) hydroperoxide-induced oxidation | Reducing activity against DCFH oxidation | uniroma1.it |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Human melanoma cells | Induction of apoptosis and senescence | Activation of p53 signaling pathway; phosphorylation of p38-MAPK and JNK | nih.govnih.gov |

These studies collectively indicate that the 9-ethyl-carbazole scaffold can be tailored to interact with specific cellular pathways, offering protection against oxidative stress-related damage or, conversely, promoting stress-induced apoptosis in cancer cells.

Synthesis of Analogs for Biochemical Pathway Interrogation (e.g., Enzyme Inhibitor Design without specifying efficacy)

The synthesis of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the interrogation of biochemical pathways. By systematically modifying the core structure, chemists can design molecules to interact with specific biological targets, such as enzymes. mostwiedzy.plnih.gov

The carbazole scaffold has been used as a template for the design of various enzyme inhibitors. The synthetic versatility of the carbazole nucleus allows for the introduction of different pharmacophoric groups to target the active sites of specific enzymes. nih.govacgpubs.org

Examples of this approach include:

Urease Inhibitors: Starting from carbazole, derivatives such as 2-(9H-carbazol-9-yl)acetohydrazide can be synthesized. This intermediate is then reacted with various aromatic acid chlorides to produce a library of carbazole-based acetyl benzohydrazides designed to target the urease enzyme. acgpubs.org The design involves combining the carbazole moiety with a hydrazide group, a known metal-chelating pharmacophore that can interact with the nickel ions in the active site of urease.

Janus Kinase (JAK) Inhibitors: 9H-carbazole-1-carboxamides have been designed and synthesized as ATP-competitive inhibitors of Janus kinase 2 (JAK2). nih.gov In this design, the carbazole-1-carboxamide core acts as a hinge-binding motif, while substituents at other positions of the carbazole ring are optimized to achieve selectivity for JAK2 over other kinases in the same family. nih.gov

Antimicrobial Agents: The 9-ethyl-carbazole-3-carbaldehyde intermediate can be used to synthesize a variety of hydrazone, triazine, and semicarbazone derivatives. nih.govresearchgate.net These synthetic transformations are intended to produce molecules that can interfere with microbial biochemical pathways, with the design often incorporating structural motifs known to possess antimicrobial properties.

Table 3: Synthesis of Carbazole Analogs for Biochemical Interrogation This table highlights the design and synthesis of carbazole derivatives intended to interact with specific biochemical targets.

| Starting Material/Core | Synthesized Analog Class | Intended Biochemical Target/Pathway | Reference |

| Carbazole | Carbazole-based acetyl benzohydrazides | Urease Enzyme | acgpubs.org |

| 9H-Carbazole | 9H-Carbazole-1-carboxamides | Janus Kinase 2 (JAK2) | nih.gov |

| 9-substituted carbazole-3-carbaldehyde | Dihydro-1,3,5-triazine-2,4-diamines | Antimicrobial Pathways | nih.gov |

| 9-ethyl carbazole | Pyrazoline and pyrimidine (B1678525) derivatives | Antimicrobial Pathways | researchgate.net |

These examples demonstrate how a core structure like this compound can serve as a versatile platform for creating diverse molecular probes and potential therapeutic agents by applying rational design principles and established synthetic methodologies.

Conclusions and Future Research Trajectories

Summary of Current Academic Understanding of Ethyl 9H-carbazole-4-carboxylate

This compound is a carbazole (B46965) derivative characterized by an ethoxycarbonyl group. The core carbazole structure is a tricyclic system with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. This fundamental structure is nearly planar. nih.goviucr.org The planarity of the carbazole skeleton is a recurring observation in structural studies of its derivatives. nih.gov

Carbazole and its derivatives have garnered significant interest from chemists and biologists due to their intriguing structural features and a wide array of promising biological activities. nih.gov These activities include but are not limited to antimicrobial, antitumor, antioxidant, and neuroprotective effects. echemcom.comnih.govresearchgate.net The versatility of the carbazole nucleus makes it a valuable starting material for the synthesis of more complex, biologically active molecules. echemcom.com

Prospective Avenues for Synthetic Innovation and Derivatization

The chemical reactivity of the carbazole nucleus, particularly at the nitrogen atom and various positions on the aromatic rings, provides fertile ground for synthetic innovation and derivatization.

Future synthetic efforts could focus on:

N-Substitution: The nitrogen atom of the carbazole ring is a common site for modification. Alkylation, such as the introduction of an ethyl group, is a well-established strategy. researchgate.net Further exploration of N-aryl and other N-substituted derivatives could yield compounds with tailored electronic and biological properties. researchgate.net

Substitution on the Carbazole Ring: The aromatic rings of the carbazole core can be functionalized through various reactions. For instance, the introduction of different substituents on the phenyl moiety has been shown to be crucial for certain biological activities. echemcom.com Future work could involve the synthesis of a broader range of substituted derivatives to establish more comprehensive structure-activity relationships.

Elaboration of the Ester Group: The ethyl carboxylate group at the 4-position offers another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters, to explore their impact on the molecule's properties.

Multi-component Reactions: The development of one-pot or multi-component reactions to construct complex carbazole-containing molecules from simple precursors could offer more efficient and atom-economical synthetic routes. mdpi.com

A notable derivatization strategy involves the synthesis of carbazole-based hydrazones, which have shown significant antioxidant activity. echemcom.comresearchgate.net Another approach is the linkage of the carbazole moiety to other heterocyclic systems, such as benzofurans and triazoles, to create hybrid molecules with potentially enhanced biological activities. mdpi.com

Emerging Applications in Interdisciplinary Scientific Fields

The unique photophysical and electronic properties of the carbazole scaffold, combined with its biological activity, position this compound and its derivatives as promising candidates for a variety of interdisciplinary applications.

Materials Science: Carbazole derivatives are well-known for their applications in organic electronics, including as host materials for organic light-emitting diodes (OLEDs) and in organic photovoltaics (OPVs). ontosight.ai The this compound framework, with its potential for tuning electronic properties through derivatization, could be explored for the development of new functional materials.

Medicinal Chemistry: The carbazole nucleus is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. echemcom.comnih.govnih.gov For instance, derivatives of 9-ethyl-9H-carbazole have been investigated as potential anti-SARS-CoV-2 agents. mdpi.com The structural motif of this compound makes it a valuable scaffold for the design and synthesis of new therapeutic agents.

Neuropharmacology: Some carbazole derivatives have demonstrated neuroprotective effects, suggesting their potential in the development of treatments for neurodegenerative diseases. echemcom.comresearchgate.net

Biocatalysis and Sensing: The fluorescent properties of some carbazole derivatives could be harnessed for the development of chemical sensors.

Role of Advanced Computational Modeling in Guiding Future Research Efforts

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools in the study and development of new carbazole derivatives. mdpi.comresearchgate.net

Predicting Molecular Properties: DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net This includes parameters like bond lengths, bond angles, and electronic charge distributions, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Understanding Reaction Mechanisms: Computational methods can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the feasibility of new synthetic routes.

Structure-Activity Relationship (SAR) Studies: Molecular docking simulations can predict the binding affinity and interaction modes of carbazole derivatives with biological targets, such as enzymes and receptors. mdpi.com This information is invaluable for guiding the design of more potent and selective drug candidates. For example, docking studies have been used to evaluate the potential of carbazole derivatives as inhibitors of SARS-CoV-2 proteins. nih.gov

Rational Design of New Materials: Computational screening can accelerate the discovery of new materials with desired electronic and photophysical properties for applications in organic electronics.

By combining theoretical calculations with experimental work, researchers can gain a deeper understanding of the fundamental properties of this compound and rationally design new derivatives with enhanced performance for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 9H-carbazole-4-carboxylate, and how can reaction yields be improved?

- Methodology : A modified Ullmann coupling or cyclocondensation approach is commonly used. For example, refluxing carbazole derivatives with ethyl chloroacetate in acetone under nitrogen with K₂CO₃ as a base and 18-crown-6 as a phase-transfer catalyst can yield the product. Post-reaction purification via recrystallization (e.g., ethyl acetate) improves purity .

- Key variables : Reaction time (72+ hours), catalyst loading (e.g., 0.3 mol% 18-crown-6), and solvent choice (polar aprotic solvents like acetone or DMF).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Confirm ester and carbazole proton environments (e.g., δ 4.3 ppm for ethyl ester -CH₂- and aromatic carbazole protons at δ 7.2–8.5 ppm) .

- IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and carbazole N-H stretches (~3400 cm⁻¹). Computational IR validation using DFT (e.g., OPLS-AA forcefield) can resolve ambiguities .

- X-ray crystallography : Use SHELX for structure refinement and WinGX/ORTEP-3 for visualization .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling vapors.

- Waste disposal : Collect organic waste separately and avoid environmental release .

Q. How does solvent selection impact the reaction efficiency of carbazole ester derivatives?

- Methodology : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity in esterification. Ethyl lactate, a green solvent, may improve sustainability due to its hydrogen-bonding capacity and low toxicity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology :

- Use SHELXL for small-molecule refinement, especially for high-resolution data. For twinned crystals, employ the TWIN/BASF commands .